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Compound of Interest

6-Bromo-8-(2,6-
Compound Name: _ )
dichlorophenyl)-9H-purine

Cat. No.: B580832

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a literature review and technical guide compiled from
available scientific data. The specific compound 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
is a sparsely documented molecule. Therefore, this guide draws heavily on data from closely
related purine analogues to provide insights into its potential synthesis, biological activity, and
mechanisms of action. All data presented should be interpreted within this context.

Introduction

Purine analogues are a cornerstone of medicinal chemistry, with numerous derivatives
developed as antiviral, anticancer, and immunosuppressive agents. The strategic substitution
on the purine core allows for the fine-tuning of their biological activity. This guide focuses on the
potential profile of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a molecule combining a
halogenated purine scaffold with a sterically hindered dichlorophenyl moiety. Such a
substitution pattern suggests potential interactions with various biological targets, particularly
protein kinases, which are often implicated in proliferative diseases. This document aims to
provide a comprehensive overview of the available information and inferred knowledge
surrounding this compound and its close chemical relatives.

Chemical and Physical Properties (Predicted)
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Due to the lack of specific experimental data for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine,
the following properties are predicted based on its structure and data from similar compounds.

Property Value

CAS Number 1227958-56-6
Molecular Formula C11Hs5BrCIl2Na
Molecular Weight 371.99 g/mol
Appearance Predicted to be a solid

Predicted to be soluble in organic solvents like

Solubility
DMSO and DMF

Synthesis and Experimental Protocols

A specific, detailed synthetic protocol for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is not
readily available in the current literature. However, a plausible synthetic route can be devised
based on established methods for the synthesis of 8-aryl-6-halopurines. The most common and
versatile approach involves a sequential process of Suzuki-Miyaura cross-coupling to introduce
the aryl group at the C8 position, followed by halogenation at the C6 position, or vice versa.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial synthesis of an 8-(2,6-
dichlorophenyl)purine intermediate, followed by bromination at the 6-position. This strategy
avoids potential complications of performing a Suzuki coupling on a 6,8-dihalopurine where
selectivity might be an issue.

Suzuki-Miyaura Coupling
(2.6-dichlorophenylboronic acid,
Pd catalyst, base

6-chloro-9H-purine 8-bromo-6-chloro-9H-purine 8-(2,6-dichlorophenyl)-6-chloro-9H-purine

Click to download full resolution via product page

Figure 1: Proposed synthetic pathway for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine.
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General Experimental Protocol for Suzuki-Miyaura
Coupling of 8-Bromo-6-chloropurine

This protocol is adapted from methodologies reported for the synthesis of 8-arylpurines.[1][2]

o Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-6-chloro-9H-purine (1.0 eq),
2,6-dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPhs)4 (0.05 eq),
and a base like K2COs (2.0 eq).

¢ Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and
water (4:1).

o Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20
minutes.

¢ Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours,
monitoring the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

e Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Bromination of a
Purine Ring

This protocol is based on general methods for the bromination of purine scaffolds.[3]

o Reaction Setup: Dissolve the 8-(2,6-dichlorophenyl)-6-chloro-9H-purine intermediate (1.0 eq)
in a suitable solvent such as N,N-dimethylformamide (DMF).

o Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq),
portion-wise at room temperature.
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e Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated
temperature (e.g., 50-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.

o Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract
the product with an organic solvent.

 Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate,
and concentrate. Purify the crude product by recrystallization or column chromatography.

Biological Activity and Quantitative Data

While no specific biological data for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine has been
reported, the biological activities of structurally related 8-arylpurines and compounds containing
a dichlorophenyl moiety provide valuable insights. Many 8-arylpurine derivatives have been
investigated as inhibitors of protein kinases, which are key regulators of cellular processes and
are frequently dysregulated in cancer.[4] The dichlorophenyl group is a common substituent in
bioactive molecules, often enhancing potency through hydrophobic and electronic interactions
with target proteins.[3][5]

Cytotoxic and Kinase Inhibitory Activities of Related
Purine Analogues

The following table summarizes the in vitro activities of several 8-arylpurine and related
heterocyclic compounds against various cancer cell lines and protein kinases. This data
suggests that the title compound may also exhibit cytotoxic and/or kinase inhibitory properties.
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Compound/Analog
ue

Target/Cell Line

Activity (ICso/Glso)

Reference

6-(substituted phenyl
piperazine)-8-(4-
phenoxyphenyl)-9-

cyclopentyl purine

Huh7, HCT116, MCF7

Ranged from 1.5 to
>100 uM

[6]

derivatives
2-phenol-4,6- )
_ Topoisomerase | and o
dichlorophenyl- ' Potent inhibition [3]
o}
pyridines
C-2,C-8,N-9
substituted 6-(3-
CDK2 ICs0 as low as 0.3 uM [7]

chloroanilino)purine

derivatives

2-chloropurine
arabinonucleosides
with chiral amino acid

amides at C6

U937 (human acute

myeloid leukemia)

ICs0 of 16 UM for a
serine derivative

[8]

Potential Signaling Pathway Involvement

Given that many 8-arylpurines function as kinase inhibitors, a likely mechanism of action for 6-

Bromo-8-(2,6-dichlorophenyl)-9H-purine, should it possess biological activity, would be the

modulation of kinase-driven signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)

pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and

survival, and its aberrant activation is a hallmark of many cancers.[9][10][11][12][13]
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Figure 2: Potential inhibition of the MAPK signaling pathway by 8-arylpurine analogues.

Conclusion
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6-Bromo-8-(2,6-dichlorophenyl)-9H-purine represents an intriguing yet underexplored
molecule within the vast landscape of purine chemistry. Based on the extensive literature on
related analogues, it is plausible to hypothesize that this compound could be synthesized
through a sequential Suzuki-Miyaura coupling and bromination strategy. Furthermore, the
presence of the 8-(2,6-dichlorophenyl) moiety suggests that it may exhibit biological activity,
potentially as a kinase inhibitor targeting pathways such as the MAPK cascade. The data and
protocols presented in this guide, derived from closely related compounds, provide a solid
foundation for future research into the synthesis and biological evaluation of this specific purine
derivative. Further experimental investigation is warranted to elucidate the precise chemical
and biological properties of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine and to determine its
potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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